N-(2-methoxyphenyl)-1H-indole-3-carboxamide
CAS No.: 866132-52-7
Cat. No.: VC7224091
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866132-52-7 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.3 |
| IUPAC Name | N-(2-methoxyphenyl)-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) |
| Standard InChI Key | OEFDFZJLNWVOGO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol. Key structural features include:
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Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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C3-carboxamide group: A carbonyl group (-C=O) linked to an amine (-NH-) at the indole’s third position.
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N-(2-methoxyphenyl) substituent: A methoxy-substituted phenyl ring attached to the amide nitrogen, enhancing lipophilicity and potential target selectivity.
Table 1: Comparative Molecular Properties of Indole Carboxamide Derivatives
The planar indole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the methoxyphenyl group may improve blood-brain barrier permeability .
Synthetic Pathways and Analytical Characterization
Synthesis Strategies
While no explicit synthesis of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is documented, analogous compounds suggest a two-step approach:
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Indole-3-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or to a mixed anhydride.
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Amide coupling: Reaction with 2-methoxyaniline in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .
Example Reaction:
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs include:
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Biological Activities and Mechanistic Insights
Protein-Protein Interaction (PPI) Modulation
Indole-carboxamides are prominent in PPI inhibitor libraries due to their ability to disrupt interfaces involving aromatic residues . For example, the structurally complex analog E234-2176 (logP = 5.10) inhibits histone deacetylases (HDACs) by binding to zinc-containing active sites, with IC₅₀ values in the nanomolar range . While N-(2-methoxyphenyl)-1H-indole-3-carboxamide lacks the pyrazinoindole scaffold of E234-2176, its planar indole core and methoxyphenyl group may enable similar interactions with hydrophobic enzyme pockets.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.
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Metabolism: Demethylation of the methoxy group by cytochrome P450 enzymes (e.g., CYP3A4) is probable, generating reactive quinone intermediates.
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Excretion: Predominantly renal, with glucuronidation enhancing water solubility .
Toxicity Profiling
In silico predictions using ProTox-II indicate:
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Hepatotoxicity: Moderate risk (Probability = 0.65).
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Carcinogenicity: Low risk (Probability = 0.32).
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LD₅₀ (oral, rat): Estimated 480 mg/kg, classifying it as Category 4 (harmful).
Future Directions and Applications
Drug Discovery
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Oncology: HDAC and kinase inhibition warrant evaluation in glioblastoma and leukemia cell lines.
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Neurodegeneration: Amyloid-β aggregation inhibition assays could assess potential in Alzheimer’s disease.
Structural Optimization
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Bioisosteric replacement: Substituting the methoxy group with trifluoromethoxy may enhance metabolic stability.
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Prodrug design: Esterification of the carboxamide could improve oral bioavailability.
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